Product packaging for Bis(2,6-dichlorobenzoic) anhydride(Cat. No.:CAS No. 16442-10-7)

Bis(2,6-dichlorobenzoic) anhydride

Cat. No.: B11950676
CAS No.: 16442-10-7
M. Wt: 364.0 g/mol
InChI Key: CGDWAVBBLJTVDO-UHFFFAOYSA-N
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Description

Bis(2,6-dichlorobenzoic) anhydride is a useful research compound. Its molecular formula is C14H6Cl4O3 and its molecular weight is 364.0 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6Cl4O3 B11950676 Bis(2,6-dichlorobenzoic) anhydride CAS No. 16442-10-7

Properties

CAS No.

16442-10-7

Molecular Formula

C14H6Cl4O3

Molecular Weight

364.0 g/mol

IUPAC Name

(2,6-dichlorobenzoyl) 2,6-dichlorobenzoate

InChI

InChI=1S/C14H6Cl4O3/c15-7-3-1-4-8(16)11(7)13(19)21-14(20)12-9(17)5-2-6-10(12)18/h1-6H

InChI Key

CGDWAVBBLJTVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC(=O)C2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

The Broader Significance of Carboxylic Anhydrides in Organic Synthesis

Carboxylic anhydrides are a crucial class of reagents in organic chemistry, valued for their role as activated acylating agents. longdom.orgfiveable.me Their enhanced reactivity compared to carboxylic acids makes them effective in the synthesis of esters, amides, and other acyl derivatives. longdom.orgfiveable.me This reactivity stems from the presence of two acyl groups linked to a single oxygen atom, which creates a good leaving group upon nucleophilic attack at one of the carbonyl carbons. longdom.org

In practice, acid anhydrides are instrumental in a variety of transformations. longdom.orgfiveable.me For instance, they are widely used in the acylation of alcohols and amines, a fundamental reaction in the production of pharmaceuticals and polymers. longdom.org The reaction of an alcohol with an acid anhydride (B1165640) yields an ester and a carboxylic acid, a process that can be catalyzed by acids or bases. youtube.comlibretexts.org While highly reactive, the reactions of acid anhydrides are generally less vigorous and more controllable than those of acyl chlorides, offering a practical advantage in many synthetic applications. studymind.co.uk

Context Within Dichlorobenzoic Acid Derivatives Research

Research into dichlorobenzoic acid derivatives is an active field, with a primary focus on agrochemical and pharmaceutical applications. nordmann.global The parent compound, 2,6-dichlorobenzoic acid, is a di-halogenated benzoic acid derivative that serves as a precursor in the synthesis of various molecules, including enzyme inhibitors. nordmann.globalchemicalbook.comscbt.com Its structural isomers, such as 2,4-dichlorobenzoic acid, have also been investigated for their biological activities. wikipedia.org

Derivatives of dichlorobenzoic acids are explored for their potential as herbicides and antimicrobial agents. chemicalbook.com For example, 2,6-dichlorobenzoic acid itself is a known metabolite of the herbicide dichlobenil. nih.gov The synthesis of various dichlorobenzoic acid derivatives is a key area of study, aiming to create novel compounds with specific biological or chemical properties. studymind.co.uk The research often involves modifying the carboxylic acid group or the aromatic ring to tune the molecule's activity.

The Narrow Scope of Research on Bis 2,6 Dichlorobenzoic Anhydride

Established Synthetic Pathways for Carboxylic Anhydrides

The synthesis of carboxylic anhydrides, including this compound, can be broadly categorized into two primary approaches: the dehydration-coupling of carboxylic acids and acyl chloride-mediated synthesis.

Dehydration-Coupling Reactions of Carboxylic Acids

This fundamental method involves the direct removal of a water molecule from two molecules of a carboxylic acid to form an anhydride linkage. This can be achieved through various means, ranging from thermal methods to the use of chemical dehydrating agents and catalytic systems.

A common and long-standing method for anhydride synthesis is the use of potent dehydrating agents. These reagents facilitate the removal of water, driving the equilibrium towards anhydride formation. chemistry.coachchemistrysteps.com However, some of these methods can require harsh conditions, such as extremely high temperatures, which may not be suitable for all carboxylic acids. chemistrysteps.com

Several reagents are commonly employed for this purpose:

Phosphorus Pentoxide (P₂O₅): This is a powerful dehydrating agent used in the synthesis of anhydrides. chemistry.coachchemistrysteps.comnih.gov

Acetic Anhydride: This reagent can be used to convert other carboxylic acids to their anhydrides, a process driven by the removal of the more volatile acetic acid. sciencemadness.org

Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Triphosgene: These reagents are also utilized in dehydration-coupling reactions. nih.govacs.org

Dicyclohexylcarbodiimide (DCC): DCC is another coupling agent that promotes anhydride formation. nih.govacs.org

A German patent describes a process for preparing 2,6-dichlorobenzoic acid and/or its anhydride by chlorinating 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. google.com The reaction can yield the anhydride alongside the carboxylic acid, and the anhydride can be separated or hydrolyzed to the acid if desired. google.com

Table 1: Conventional Dehydrating Agents for Carboxylic Anhydride Synthesis

Dehydrating Agent Description Reference
Phosphorus Pentoxide (P₂O₅) A strong dehydrating agent for anhydride formation. chemistry.coachchemistrysteps.comnih.gov
Acetic Anhydride Used in an equilibrium process to form anhydrides from other carboxylic acids. sciencemadness.org
Thionyl Chloride (SOCl₂) A reagent used for dehydration-coupling reactions. nih.govacs.org
Oxalyl Chloride ((COCl)₂) Another reagent employed in anhydride synthesis. nih.govacs.org
Dicyclohexylcarbodiimide (DCC) A coupling agent that facilitates anhydride formation. nih.govacs.org

More recent advancements have focused on the development of catalytic systems to promote the dehydration of carboxylic acids under milder conditions. These catalytic approaches offer advantages in terms of efficiency and selectivity.

One patented process describes the formation of anhydrides from their corresponding carboxylic acids by heating in the presence of various metal salt catalysts, including salts of cobalt, manganese, and palladium. google.com This catalytic dehydration can be carried out at lower temperatures (120° to 300°C) compared to traditional thermal methods. google.com

Another innovative approach involves a highly efficient synthesis of symmetric carboxylic anhydrides catalyzed by triphenylphosphine (B44618) oxide. nih.gov This system utilizes the reactive intermediate Ph₃PCl₂ as a catalyst, allowing the reaction to proceed under mild and neutral conditions with high yields. nih.govresearchgate.net

Table 2: Catalytic Systems for Carboxylic Anhydride Dehydration

Catalytic System Description Reference
Metal Salts (Co, Mn, Pd, etc.) Catalyze the dehydration of carboxylic acids at lower temperatures. google.com
Triphenylphosphine Oxide/Oxalyl Chloride A mild and efficient system for synthesizing symmetric anhydrides. nih.govresearchgate.net

Acyl Chloride-Mediated Synthesis

An alternative and widely used strategy for preparing carboxylic anhydrides involves the use of acyl chlorides as reactive intermediates. This two-step approach generally offers high yields and is applicable to a broad range of carboxylic acids.

The most common method in this category is the reaction of an acyl chloride with a carboxylate salt. chemistry.coach This nucleophilic acyl substitution reaction is highly efficient for preparing both symmetrical and unsymmetrical anhydrides. chemistry.coach A base, such as pyridine, is often used to catalyze the reaction and scavenge the hydrogen chloride byproduct. chemistry.coach

The synthesis of this compound can be envisioned through the reaction of 2,6-dichlorobenzoyl chloride with a salt of 2,6-dichlorobenzoic acid. The necessary precursor, 2,6-dichlorobenzoyl chloride, can be synthesized from 2,6-dichlorobenzoic acid using standard chlorinating agents like thionyl chloride. prepchem.comwikipedia.org The solvolysis of 2,6-dichlorobenzoyl chloride has been studied, indicating its reactivity in nucleophilic substitution reactions. nih.gov

A related process involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with chlorine to produce 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to 2,6-dichlorobenzoic acid. google.com This acyl chloride intermediate could potentially be used for anhydride synthesis.

Table 3: Acyl Chloride-Mediated Anhydride Synthesis

Reactants Description Reference
Acyl Chloride and Carboxylate Salt A common and efficient method for preparing anhydrides. chemistry.coach
2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzoate The specific reactants for the synthesis of this compound. prepchem.comnih.gov

Emerging strategies in anhydride synthesis include oxidative cross-coupling reactions. A novel, metal-free oxidative cross-coupling method has been developed for the synthesis of symmetrical and mixed anhydrides from aldehydes or benzylic alcohols. rsc.orgresearchgate.net This process involves the in situ conversion of the aldehyde or alcohol to its corresponding acyl chloride, which then reacts with a carboxylic acid. rsc.orgresearchgate.net

Another approach involves the palladium-catalyzed decarbonylative cross-coupling of carboxylic acids with thioesters. nih.gov This method proceeds through the in-situ formation of a mixed anhydride intermediate. nih.gov While not a direct coupling of two carboxylic acids, these innovative methods highlight the expanding toolkit available for anhydride synthesis.

Direct Oxidation of Aldehydes to Anhydrides

The direct conversion of aldehydes to carboxylic acid anhydrides represents a significant transformation in organic synthesis. One environmentally conscious approach involves the use of ambient air as the sole oxidant, eliminating the need for external catalysts or initiators. researchgate.net This method demonstrates high functional group tolerance and is scalable for industrial applications. researchgate.net The mechanism for the auto-oxidation of aldehydes is understood to proceed through a radical pathway where molecular oxygen, a diradical, initiates the process. youtube.comresearchgate.net The aldehyde's reactive C-H bond is abstracted to form an acyl radical, which then reacts with oxygen to generate a peroxyacyl radical. This intermediate can then react with another aldehyde molecule to yield the carboxylic acid and propagate the radical chain. Under certain conditions, the reaction can be directed towards anhydride formation.

Organocatalysis offers another route for the direct oxidation of aldehydes. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, effectively catalyzes the oxidation of aldehydes to mixed anhydrides in the presence of a carboxylic acid. researchgate.netrsc.org These reactions are typically rapid and occur under mild conditions. rsc.org The resulting mixed anhydrides are versatile intermediates that can be converted in-situ to a variety of carboxylic acid derivatives. researchgate.netrsc.org

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through a targeted process starting from 2,6-dichlorobenzal chloride.

A key method for preparing this compound involves the chlorination of 2,6-dichlorobenzal chloride using chlorine gas in the presence of a catalytic amount of a Lewis acid. google.com Lewis acids such as zinc chloride (ZnCl₂) and antimony pentachloride (SbCl₅) have been shown to be effective catalysts for this transformation. google.com The Lewis acid activates the chlorine molecule, facilitating the oxidation of the benzal chloride derivative. The reaction is typically carried out with the addition of a controlled amount of water. google.com This process can be tailored to produce either the 2,6-dichlorobenzoic acid, its corresponding anhydride, or a mixture of both. google.com

Table 1: Lewis Acid Catalysts in the Chlorination of 2,6-Dichlorobenzal Chloride

Catalyst Potential Role Reference
Zinc Chloride (ZnCl₂) Enhances the electrophilicity of chlorine for oxidation. google.com

This table presents examples of Lewis acids used to catalyze the formation of 2,6-dichlorobenzoic acid and its anhydride.

The selectivity of the reaction towards the formation of either 2,6-dichlorobenzoic acid or this compound is critically dependent on the stoichiometry of the reactants, particularly water. google.com The complete conversion of one mole of 2,6-dichlorobenzal chloride to 2,6-dichlorobenzoic acid requires at least two moles of water. google.com

By strategically limiting the amount of water to less than this stoichiometric requirement, the reaction product will contain the anhydride in addition to the carboxylic acid. google.com This occurs because the initially formed 2,6-dichlorobenzoyl chloride intermediate can react with the 2,6-dichlorobenzoic acid that is also being formed in the reaction mixture, leading to the desired symmetric anhydride. Therefore, precise control over the water content allows for the targeted synthesis of this compound. google.com Similarly, the amount of chlorine gas is also controlled; while a stoichiometric amount is required, a large excess is generally avoided to prevent the formation of by-products. google.com An amount between 1.3 and 1.6 moles of chlorine per mole of 2,6-dichlorobenzal chloride is considered particularly favorable. google.com

The purification of aromatic anhydrides like this compound from the crude reaction mixture is essential to obtain a product of high purity. Following the synthesis from 2,6-dichlorobenzal chloride, the anhydride can be separated and isolated. One effective method involves precipitating the anhydride from the reaction mixture by the addition of ethanol. google.com

General purification strategies for carboxylic acid anhydrides often involve fractional distillation to separate impurities with different boiling points. google.com For crude products containing both the acid and the anhydride, purification can be achieved through crystallization or extraction. The crude 2,6-dichlorobenzoic acid, for instance, can be purified by extraction with an aqueous bicarbonate solution or by crystallization from water. google.com In cases where the anhydride is contaminated with halogen or halide moieties, treatment with hydrogen and carbon monoxide in the presence of a supported Group VIII noble metal catalyst can be employed for purification. google.com For non-volatile anhydrides, purification by column chromatography is also a common and effective laboratory technique. nih.gov

Mechanistic Elucidation of Anhydride Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new catalytic systems.

The formation of anhydrides often proceeds through a series of steps involving reactive intermediates within a catalytic cycle. In the Lewis acid-catalyzed synthesis of this compound from 2,6-dichlorobenzal chloride, the cycle is initiated by the activation of chlorine by the Lewis acid catalyst. This generates a highly electrophilic chlorine species that reacts with the substrate. The reaction likely proceeds through a 2,6-dichlorobenzoyl chloride intermediate, which then reacts with a molecule of 2,6-dichlorobenzoic acid (formed in situ) to yield the final anhydride product and regenerate a proton.

In palladium-catalyzed coupling reactions, a standard catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com For example, in the palladium-catalyzed synthesis of mixed anhydrides, the cycle may begin with the oxidative coupling of reactants to the palladium center, followed by CO insertion to form an acyl-palladium complex. rsc.org This complex is then attacked by a carboxylate nucleophile. The final step is a reductive elimination that releases the anhydride product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comrsc.org

The study of these cycles often involves identifying key intermediates. For example, in the organocatalytic oxidation of aldehydes using N-heterocyclic carbenes (NHCs), an acyl azolium species is a key activated carboxylate intermediate. chimia.ch Similarly, in radical-mediated anhydride formations, acyl radicals and peroxyacyl radicals are crucial transient species that drive the reaction forward. researchgate.net

Table 2: Investigated Intermediates in Anhydride Formation

Reaction Type Key Intermediate(s) Mechanistic Role Reference(s)
Aldehyde Auto-oxidation Acyl radical, Peroxyacyl radical Propagation of radical chain reaction. researchgate.net
NHC-Catalyzed Oxidation Acyl azolium Activated carboxylate equivalent. chimia.ch

This table summarizes key reaction intermediates identified in various anhydride formation mechanisms.

Kinetic and Thermodynamic Analyses of Reaction Pathways

The formation of this compound is governed by both kinetic and thermodynamic factors, which are significantly influenced by the electronic and steric properties of the 2,6-dichlorobenzoic acid precursor. The two chlorine atoms in the ortho positions to the carboxylic group create considerable steric hindrance and are strongly electron-withdrawing. These features impact the reactivity of the carboxylic acid and the stability of the resulting anhydride.

Kinetically, the rate of anhydride formation is dependent on the specific synthetic methodology employed. Common routes to forming carboxylic anhydrides include the dehydration of the corresponding carboxylic acid, the reaction of an acyl chloride with a carboxylate salt, or the use of coupling agents.

In the case of dehydration reactions, often facilitated by a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or acetic anhydride, the reaction proceeds through the activation of the carboxylic acid. The steric hindrance from the two ortho-chlorine atoms can slow down the rate of reaction by impeding the approach of the activating agent and the subsequent nucleophilic attack by a second molecule of 2,6-dichlorobenzoic acid.

When employing the acyl chloride route, 2,6-dichlorobenzoyl chloride is reacted with a salt of 2,6-dichlorobenzoic acid. The rate of this S_N2-type reaction is influenced by the nucleophilicity of the carboxylate. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the carboxylate oxygen, thereby reducing its nucleophilicity and potentially leading to slower reaction kinetics compared to unsubstituted benzoates.

Thermodynamically, the formation of an anhydride from two molecules of a carboxylic acid is an endergonic process, requiring an input of energy to remove a molecule of water. The equilibrium of this reaction typically lies towards the starting materials under standard conditions. To drive the reaction towards the product, energy (e.g., heat) is applied, and/or a dehydrating agent is used to remove water and shift the equilibrium according to Le Châtelier's principle.

While specific thermodynamic data for this compound is not extensively reported in the literature, the stability of the anhydride is influenced by the steric strain and electronic effects. The steric repulsion between the two bulky 2,6-dichlorobenzoyl groups can introduce ring strain in the anhydride linkage, potentially making it more susceptible to hydrolysis compared to less hindered anhydrides. Conversely, the electron-withdrawing chlorine atoms can stabilize the molecule to some extent by delocalizing electron density.

A study on the formation of various benzoic anhydrides using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as a coupling agent provides a framework for understanding the kinetic profiles. osti.gov In such systems, the reaction proceeds through an O-acylisourea intermediate. The rate of anhydride formation and its subsequent hydrolysis are key parameters. For substituted benzoic acids, electron-withdrawing groups were found to influence the rates of these competing reactions. osti.gov Although this compound was not a subject of this particular study, the principles suggest that the electronic nature of the substituents plays a crucial role in the kinetic and thermodynamic landscape of anhydride formation.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the synthesis of this compound is highly dependent on the reaction conditions. Key variables include temperature, the type and amount of catalyst or dehydrating agent, the solvent, and the reaction time. Careful control of these parameters is essential to maximize the yield of the desired anhydride and minimize the formation of byproducts.

Temperature: Temperature plays a critical role in the synthesis of this compound. In a process for preparing 2,6-dichlorobenzoic acid and its anhydride from 2,6-dichlorobenzal chloride, a reaction temperature above 130 °C is generally employed, with a preferential range of 170 °C to 190 °C. google.com Temperatures below this range result in a reaction that is too slow to be practical. Conversely, temperatures exceeding 220 °C can promote unwanted side reactions, such as further chlorination of the aromatic ring, leading to a decrease in the purity of the desired product. google.com

Catalysts and Dehydrating Agents: The choice of catalyst or dehydrating agent is fundamental to the synthetic strategy. In the synthesis from 2,6-dichlorobenzal chloride, Lewis acids are used in catalytic amounts. google.com The use of these aprotic acids avoids the disadvantages associated with strong mineral acids. The amount of catalyst is also a crucial parameter, with effective quantities being as low as 0.05% by weight. google.com

In more general methods for anhydride synthesis, strong dehydrating agents like phosphorus pentoxide or the use of another anhydride like acetic anhydride are common. The stoichiometry of these reagents must be carefully controlled. For instance, in a related process, the formation of the anhydride is favored when a substoichiometric amount of water is used relative to the starting chlorinated precursor. google.com

Modern coupling agents such as carbodiimides can also be used to facilitate the dehydration of 2,6-dichlorobenzoic acid under milder conditions. The concentration of the coupling agent directly affects the rate of anhydride formation. osti.gov

Solvent: The choice of solvent can influence reaction rates and product distribution by affecting the solubility of reactants and the stabilization of transition states. For the synthesis of this compound, non-polar, aprotic solvents are often preferred to avoid the participation of the solvent in the reaction, particularly in hydrolysis of the product. In some instances, the reaction can be carried out under solvent-free conditions.

Reaction Time: The duration of the reaction is another important factor. For the preparation from 2,6-dichlorobenzal chloride, typical reaction times range from 4 to 7 hours. google.com The optimal reaction time is a balance between achieving a high conversion of the starting material and preventing the decomposition of the product or the formation of byproducts over extended periods.

The interplay of these reaction conditions is summarized in the following table, which provides a general overview based on analogous systems and available data for the synthesis of substituted benzoic anhydrides.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound

ParameterConditionEffect on Product Distribution
Temperature Low (< 130 °C)Very slow reaction rate, low yield.
Optimal (170-190 °C)Favorable reaction rate, good yield of anhydride.
High (> 220 °C)Increased formation of byproducts (e.g., further chlorinated species).
Catalyst Lewis Acid (e.g., FeCl₃)Catalyzes the formation of the anhydride from chlorinated precursors.
Dehydrating Agent (e.g., P₂O₅)Shifts equilibrium towards the anhydride by removing water.
Coupling Agent (e.g., EDC)Facilitates anhydride formation under milder conditions.
Solvent Aprotic, Non-polarFavored to prevent hydrolysis of the anhydride.
ProticCan lead to solvolysis and reduced yield.
Reactant Stoichiometry Substoichiometric waterFavors the formation of the anhydride over the carboxylic acid.
Excess dehydrating agentDrives the reaction to completion but may require more extensive purification.

By carefully manipulating these conditions, the synthesis of this compound can be optimized to achieve high yields and purity.

Nucleophilic Acylation Reactions of Aromatic Anhydrides

Nucleophilic acyl substitution is a cornerstone of organic synthesis, and aromatic anhydrides serve as effective acylating agents. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a carboxylate leaving group. Aromatic anhydrides are generally less reactive than their aliphatic counterparts, a property that can be exploited for chemoselectivity.

In reactions involving multiple nucleophilic sites, the inherent reactivity of the acylating agent and the reaction conditions dictate the chemoselectivity. While specific studies detailing the chemoselectivity of this compound are not extensively documented in publicly available literature, the principles of nucleophilic acylation suggest that its steric hindrance would likely lead to a high degree of selectivity for less sterically encumbered nucleophiles. In competitive reactions, primary amines or less hindered alcohols would be expected to react preferentially over more sterically demanding counterparts.

To overcome the inherent moderate reactivity of aromatic anhydrides and to improve reaction yields, electrophilic activation is a common strategy. This typically involves the use of Lewis acids, which coordinate to one of the carbonyl oxygens of the anhydride. This coordination polarizes the carbon-oxygen bond, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. While specific data for this compound is scarce, studies on other aromatic anhydrides have demonstrated the efficacy of this approach.

Table 1: Examples of Lewis Acid Catalysts in Acylation Reactions

Lewis Acid CatalystTypical SubstratesGeneral Observations
Scandium triflate (Sc(OTf)₃)Alcohols, AminesHighly effective for acylation with various anhydrides.
Copper(II) triflate (Cu(OTf)₂)Alcohols, ThiolsEfficient catalyst under mild conditions.
Bismuth(III) triflate (Bi(OTf)₃)AlcoholsPowerful catalyst for acylation, even with sterically hindered alcohols and less reactive anhydrides. nih.gov

Esterification and Lactonization Reactions

This compound can serve as a dehydrating agent in the formation of esters from carboxylic acids and alcohols, a process that often proceeds via a mixed anhydride intermediate. It is particularly relevant in macrolactonization reactions, where intramolecular esterification of a hydroxy acid is achieved.

In the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), aromatic anhydrides can efficiently acylate alcohols. The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. This method is particularly useful for the esterification of sterically hindered alcohols. Research on substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), has shown high yields in the synthesis of various esters and lactones under basic conditions. uni-kiel.de While direct data for this compound is limited, its structural similarity suggests it would participate in similar transformations.

Lewis acids can catalyze the direct esterification of alcohols using aromatic anhydrides. The Lewis acid activates the anhydride, facilitating the attack by the alcohol nucleophile. This method is a key component of the Shiina macrolactonization, a powerful tool for the synthesis of large-ring lactones. In this reaction, a substituted benzoic anhydride is used as a dehydrating condensation agent in the presence of a Lewis acid or a nucleophilic catalyst. While specific examples utilizing this compound are not prevalent in the literature, the general mechanism is well-established with other aromatic anhydrides like 4-trifluoromethylbenzoic anhydride (TFBA).

Formation of Amides and Peptide Linkages

The formation of an amide bond is a critical transformation in organic and medicinal chemistry. Aromatic anhydrides can be employed as activating agents for carboxylic acids to facilitate their coupling with amines. In this process, the carboxylic acid reacts with the anhydride to form a mixed anhydride, which is then susceptible to nucleophilic attack by an amine to form the amide bond and release a carboxylate leaving group.

The use of coupling reagents is central to peptide synthesis, where the formation of the peptide (amide) bond must proceed with high efficiency and minimal racemization. mdpi.com While various coupling reagents based on phosphonium (B103445) or uronium salts are common, mixed anhydrides derived from substituted benzoic acids have also been utilized. The steric hindrance of this compound could potentially influence the rate and selectivity of amide bond formation, although specific studies detailing its application as a peptide coupling reagent are not widely reported. The synthesis of 2,6-dichlorobenzamides has been reported starting from the corresponding acid chloride, which is a more reactive acylating agent.

Analysis of Disproportionation and Scrambling Phenomena in Mixed Anhydrides

Mixed anhydrides, particularly those involving an aromatic and an aliphatic carboxylic acid moiety, are key intermediates in various chemical syntheses. However, their utility can be complicated by disproportionation and scrambling reactions. This section analyzes these phenomena with a focus on mixed anhydrides containing the 2,6-dichlorobenzoyl group, drawing parallels from closely related and well-studied systems.

Disproportionation, in this context, refers to the process where a mixed anhydride rearranges to form two different symmetrical anhydrides. For a mixed anhydride formed from 2,6-dichlorobenzoic acid and an aliphatic carboxylic acid (R-COOH), the disproportionation can be represented as follows:

2 x (2,6-Cl₂C₆H₃CO-O-CO-R) ⇌ (2,6-Cl₂C₆H₃CO)₂O + (RCO)₂O

This equilibrium process, also known as scrambling, can have significant implications for the selectivity of subsequent reactions, as the reaction mixture will contain three different anhydride species, each with distinct reactivities.

Research Findings on Mixed Anhydride Stability and Reactivity

Detailed studies on the disproportionation of mixed anhydrides, such as those of N-alkoxycarbonylamino acids, have revealed that their stability is influenced by several factors, including the structure of the constituent acyl groups, the solvent, and the presence of catalysts. researchgate.netnih.gov For instance, it has been observed that in some cases, mixed anhydrides can be stable enough for isolation and purification, which allows for more definitive studies of their reactivity and the equilibrium of disproportionation.

In the context of mixed anhydrides formed from an aromatic and an aliphatic carboxylic acid, research has shown that the reactivity generally follows the order: mixed anhydride > symmetrical aliphatic anhydride > symmetrical aromatic anhydride. This hierarchy of reactivity is crucial for directing the outcome of subsequent acylation reactions.

The formation of mixed anhydrides using sterically hindered and electron-poor aromatic acyl chlorides, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), is a cornerstone of the Yamaguchi esterification. organic-chemistry.orgwikipedia.orgjk-sci.comfrontiersin.org Mechanistic studies of this reaction have provided significant insights into the disproportionation phenomena relevant to mixed anhydrides of 2,6-dichlorobenzoic acid. It has been proposed that the in-situ formation of a symmetric aliphatic anhydride occurs during the Yamaguchi esterification. organic-chemistry.orgwikipedia.orgresearchgate.net This is attributed to the aliphatic carboxylate being a better nucleophile than its aromatic counterpart. organic-chemistry.org The resulting symmetric aliphatic anhydride is also more electrophilic and thus more reactive towards the alcohol than the sterically hindered aromatic carbonyl of the mixed anhydride. organic-chemistry.org

The steric hindrance provided by the ortho-substituents in 2,6-dichlorobenzoic acid is analogous to that in the Yamaguchi reagent. This steric bulk around the aromatic carbonyl group deactivates it towards nucleophilic attack, thereby directing the reaction towards the less hindered aliphatic carbonyl center in the mixed anhydride.

Factors Influencing Disproportionation and Scrambling

Several factors have been identified to influence the extent of disproportionation and scrambling in mixed anhydride systems:

Structure of the Carboxylic Acids: The nucleophilicity of the carboxylates and the electrophilicity of the resulting anhydrides play a key role. Aliphatic carboxylates are generally more nucleophilic than aromatic carboxylates. wikipedia.org

Solvent: The choice of solvent can impact the stability of mixed anhydrides. Studies on mixed anhydrides of N-alkoxycarbonylamino acids have shown that more disproportionation occurs in solvents like dimethylformamide and tetrahydrofuran (B95107) compared to dichloromethane. nih.gov

Presence of Catalysts/Bases: The presence of tertiary amines, such as triethylamine (B128534) or N-methylmorpholine, can promote disproportionation. nih.gov In the Yamaguchi esterification, a stoichiometric amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used to facilitate the reaction with the alcohol, attacking the less hindered carbonyl group of the mixed anhydride. organic-chemistry.orgjk-sci.com

Data on Reactivity and Selectivity

Anhydride SpeciesGeneral StructureExpected Relative Reactivity towards NucleophilesRationale
Mixed Anhydride2,6-Cl₂C₆H₃CO-O-CO-RHigh (at the aliphatic carbonyl)The aliphatic carbonyl is sterically accessible and activated by the electron-withdrawing 2,6-dichlorobenzoyloxy leaving group. The aromatic carbonyl is sterically hindered.
Symmetrical Aliphatic Anhydride(RCO)₂OModerate to HighGenerally more reactive than aromatic anhydrides but may be less reactive than the mixed anhydride depending on the nature of R.
This compound(2,6-Cl₂C₆H₃CO)₂OLowHighly sterically hindered and electronically deactivated towards nucleophilic attack.

The following table summarizes the influence of substituents on the aromatic ring of the acylating agent in mixed anhydride formation and subsequent reactions, based on findings from related systems.

Substituent Effect on Aromatic RingImpact on Mixed Anhydride FormationImpact on Chemoselectivity in Subsequent ReactionsExample
Electron-withdrawing groupsIncreased rate of formationHigh selectivity for attack at the other acyl group2,4,6-trichlorobenzoyl chloride frontiersin.org, 2,6-dichlorobenzoyl chloride
Electron-donating groupsDecreased rate of formationCan improve chemoselectivity by further deactivating the aromatic carbonyl2-methyl-6-nitrobenzoic anhydride

Computational and Spectroscopic Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the identity and purity of Bis(2,6-dichlorobenzoic) anhydride (B1165640), offering insights into its molecular framework.

The ¹³C NMR spectrum would provide more detailed structural information. The carbonyl carbons of the anhydride group are expected to have characteristic chemical shifts in the range of 160-170 ppm. The aromatic carbons would also show distinct signals, with the carbons directly bonded to chlorine atoms exhibiting shifts influenced by the halogen's electronegativity.

Table 1: Predicted NMR Data for Bis(2,6-dichlorobenzoic) anhydride

NucleusPredicted Chemical Shift (ppm)
¹H (Aromatic)7.0 - 8.0
¹³C (C=O)160 - 170
¹³C (Aromatic)120 - 140

Note: The data in this table is predicted based on analogous compounds and general spectroscopic principles.

FT-IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) groups. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. nih.gov These are expected to appear around 1855 cm⁻¹ and 1778 cm⁻¹. nih.gov The presence of chlorine atoms on the benzene (B151609) rings may slightly shift these frequencies. Other characteristic bands would include C-Cl stretching vibrations and aromatic C-H and C=C stretching vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Anhydride C=OAsymmetric Stretch~1855
Anhydride C=OSymmetric Stretch~1778
Aromatic C=CStretch1600 - 1450
C-ClStretch800 - 600

Note: The data in this table is based on characteristic frequencies for functional groups and data for similar compounds. nih.gov

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₆Cl₄O₃), the exact mass can be calculated. HRMS can also reveal fragmentation patterns that help to confirm the structure. Predicted HRMS data suggests a monoisotopic mass of 361.9071 Da. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺362.91438
[M+Na]⁺384.89632
[M-H]⁻360.89982

Source: PubChemLite uni.lu

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Although a specific crystal structure for this compound has not been reported in the reviewed literature, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. Studies on similar molecules have demonstrated the utility of this technique in elucidating solid-state conformations. nih.govbeilstein-journals.orgbeilstein-journals.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.netbohrium.com

DFT calculations can provide valuable insights into the electronic properties of this compound. By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, DFT can be used to determine various reactivity descriptors, such as the electrophilicity and nucleophilicity indices, and Fukui functions, which can predict the most likely sites for electrophilic or nucleophilic attack. These computational studies complement experimental findings and provide a deeper understanding of the molecule's chemical behavior.

Prediction of Reaction Pathways and Transition State Geometries

The primary reaction pathway for acid anhydrides, including this compound, is nucleophilic acyl substitution. fiveable.melibretexts.org This reaction mechanism is fundamental to the chemistry of carboxylic acid derivatives and proceeds through a common intermediate. fiveable.me

The geometry of the transition state in such reactions is predicted to closely resemble the tetrahedral intermediate. nih.gov For the hydrolysis of a related ester, the transition state was found to have a significant tetrahedral character, with a near single bond order for the carbonyl group. nih.gov Computational studies on similar reactions, such as the aminolysis of esters, also point to a transition state that occurs during the breakdown of the tetrahedral intermediate, involving partial cleavage of the C-O bond. nih.gov

The presence of two chlorine atoms at the ortho-positions of the benzene rings in this compound is expected to exert significant steric hindrance around the carbonyl centers. This steric crowding can influence the accessibility of the carbonyl carbon to the attacking nucleophile, potentially affecting the reaction kinetics compared to less substituted anhydrides. Furthermore, the electron-withdrawing nature of the chlorine atoms would increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Theoretical studies on related compounds, such as 2,6-dichlorobenzoyl chloride, utilize quantum chemical calculations like Density Functional Theory (DFT) to optimize molecular geometry and predict vibrational spectra. Such calculations could be applied to this compound to model its reaction pathways and elucidate the structures of the transition states involved in its reactions with various nucleophiles.

Hirshfeld Surface Analysis for Intermolecular Interactions

For a molecule like this compound, which contains a significant number of chlorine and hydrogen atoms, the primary intermolecular interactions are expected to be of the following types:

Cl···H/H···Cl Interactions: These are typically among the most significant contributors to the crystal packing in chlorinated organic compounds. nih.govnih.gov The electrostatic attraction between the partially positive hydrogen atoms and the partially negative chlorine atoms drives these interactions.

Cl···Cl Interactions: Halogen-halogen interactions, particularly those involving chlorine, are a recognized feature in the crystal engineering of organochlorine compounds. nih.govnih.gov These interactions, though sometimes considered weak, can play a crucial role in the stabilization of the crystal structure.

C-H···π Interactions: The presence of aromatic rings allows for the possibility of interactions between the hydrogen atoms of one molecule and the π-system of an adjacent molecule.

π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. nih.gov

The expected contributions of these interactions to the Hirshfeld surface of this compound, based on data from analogous compounds, are summarized in the table below.

Interaction TypePredicted Contribution to Hirshfeld Surface
Cl···H/H···ClHigh
H···HHigh
C···H/H···CModerate
O···H/H···OModerate
Cl···ClLow to Moderate
C···C (π-π stacking)Low to Moderate

This table is illustrative and based on Hirshfeld analyses of other chlorinated aromatic compounds. The actual percentages would depend on the specific crystal packing of this compound.

The interplay of these various weak interactions dictates the final three-dimensional supramolecular architecture of the compound in the solid state.

Steric and Electronic Effects on Reactivity

Impact of Ortho-Substituents on Molecular Conformation and Reactivity

The two chlorine atoms positioned on the aromatic rings adjacent to the anhydride (B1165640) linkage are central to the conformation and reactivity of Bis(2,6-dichlorobenzoic) anhydride. These ortho-substituents create substantial steric hindrance, which forces the carboxylic acid moieties to twist out of the plane of the benzene (B151609) rings. In the related molecule, 2,6-dichlorobenzoic acid, the carboxylic group is oriented perpendicularly to the ring's plane to minimize the repulsive forces between the ortho-chlorine atoms and the oxygen atoms of the carboxylic group. mdpi.com This enforced perpendicular arrangement significantly impacts how the anhydride interacts with other molecules.

This steric crowding can hinder the approach of nucleophiles to the electrophilic carbonyl carbons of the anhydride. Studies on similar 2,6-disubstituted benzoic acid derivatives have shown that such substitution patterns can prevent the molecule from accessing the active sites of transporters, highlighting the profound effect of this steric blockade. nih.gov Consequently, the reactivity of this compound is often lower than that of less hindered anhydrides, necessitating more forceful reaction conditions or specialized catalytic systems.

Steric Hindrance in Catalytic and Non-Catalytic Reaction Pathways

The steric bulk imposed by the ortho-chloro substituents plays a crucial role in both catalyzed and uncatalyzed reactions involving this compound.

Modulation of Substrate-Catalyst Interactions

In catalytic processes, the significant steric hindrance around the reactive anhydride center can impede the effective binding of a catalyst. For a catalyst to enhance a reaction, it must be able to approach and interact with the substrate. The bulky chlorine atoms can physically block this access, making catalysis challenging. This is particularly relevant in reactions where the catalyst itself is a large molecule. However, this steric hindrance can also be exploited. For instance, in certain catalytic systems, the ortho-substituent of a boronic acid catalyst was found to be crucial in preventing the unwanted coordination of other molecules to the catalyst's active site, thereby accelerating the desired reaction. rsc.org

Electronic Influence of Aryl Halogenation on Acyl Group Reactivity

The chlorine atoms in this compound exert a strong electronic influence on the reactivity of the acyl groups. As halogens, they are highly electronegative and exhibit a potent electron-withdrawing inductive effect (-I effect). byjus.com This effect pulls electron density away from the benzene ring and, consequently, from the carbonyl carbons of the anhydride.

This electron withdrawal increases the partial positive charge on the carbonyl carbons, making them more electrophilic and, in principle, more susceptible to nucleophilic attack. However, this increased electrophilicity is often counteracted by the severe steric hindrance discussed earlier. The -I effect of halogens can deactivate the benzene ring towards electrophilic substitution reactions, making them slower and requiring more drastic conditions compared to unsubstituted benzene. byjus.com

Role of Lewis Acid Strength in Overcoming Steric and Electronic Barriers

Lewis acids are frequently employed in organic synthesis to activate electrophiles. youtube.com In the context of reactions with this compound, a Lewis acid can coordinate to one of the carbonyl oxygen atoms. This coordination further polarizes the carbon-oxygen bond, enhancing the electrophilicity of the carbonyl carbon and making it a better target for nucleophiles. youtube.com

Applications in Organic Synthesis and Polymer Chemistry

Bis(2,6-dichlorobenzoic) Anhydride (B1165640) as a Synthetic Precursor in Fine Chemical Production

As an activated derivative of 2,6-dichlorobenzoic acid, the anhydride is a valuable precursor for introducing the 2,6-dichlorobenzoyl moiety into various molecules. This is particularly relevant in the synthesis of complex organic compounds where specific structural features are required for biological activity or material properties. The anhydride can be formed from 2,6-dichlorobenzal chloride through a reaction with water, often in the presence of a Lewis acid catalyst. google.com This process can be controlled to produce either the carboxylic acid or a mixture containing the anhydride, which can be used for subsequent reactions. google.com

Pharmaceutical Intermediates and Drug Synthesis

The 2,6-dichlorophenyl group is a structural component found in various pharmaceutically active compounds. Bis(2,6-dichlorobenzoic) anhydride, or its corresponding acid chloride, is an effective reagent for incorporating this group. For instance, 2,6-dichlorobenzoic acid is a known starting material or intermediate in the synthesis of certain enzyme inhibitors and compounds with antimicrobial properties. chemicalbook.comresearchgate.net The anhydride provides an activated form for creating ester or amide linkages under specific conditions. While direct examples citing the anhydride are sparse in readily available literature, its utility can be inferred from the applications of its parent acid and related acid chloride in creating complex molecules, such as in the synthesis of dicloxacillin (B1670480) precursors. google.com The synthesis of various benzamide (B126) derivatives for antimicrobial evaluation often involves the reaction of an amine with an activated benzoic acid derivative, like the corresponding acid chloride, a reaction for which the anhydride is a suitable alternative. researchgate.net

Table 1: Application in Pharmaceutical Intermediate Synthesis

Target Molecule Type Precursor Role Key Reaction Type
Enzyme Inhibitors Source of 2,6-dichlorobenzoyl group Acylation
Antimicrobial Agents Source of 2,6-dichlorobenzoyl group Amidation
Quinolone Derivatives Building block for complex scaffolds Acylation

Agrochemical Development

In the field of agrochemicals, halogenated benzoic acids are crucial building blocks for herbicides and other crop protection agents. nih.gov The herbicide dicamba, for example, is a chlorinated benzoic acid derivative. google.com The synthesis of such agrochemicals often requires the formation of amide or ester bonds, for which an anhydride is an excellent acylating agent. 2,6-Dichlorobenzoic acid itself is listed as an agrochemical intermediate. shivapharmachem.com The anhydride, this compound, serves as a stable, reactive precursor for introducing the 2,6-dichlorobenzoyl group into potential new agrochemical candidates, facilitating the exploration of structure-activity relationships.

Potential in Polymerization and Crosslinking Chemistry

The bifunctional nature of this compound gives it theoretical potential for use in polymer chemistry, both as a modifying agent and as a building block for polymer networks.

Exploration as a Radical Initiator in Polymer Synthesis (Drawing Analogy from Structurally Related Peroxides)

Radical initiators are substances with weak, low-energy bonds that cleave under heat or light to form reactive radicals, which then initiate polymerization. wikipedia.org The most common examples are organic peroxides and azo compounds. wikipedia.orgalfachemic.com Organic peroxides contain a labile oxygen-oxygen (-O-O-) single bond that readily breaks to form two oxygen-centered radicals. wikipedia.orgpergan.com For example, Dibenzoyl peroxide, which is structurally analogous to benzoic anhydride, is a classic radical initiator used in polymer synthesis. alfachemic.comresearchgate.netresearchgate.net Upon heating, it decomposes into benzoyloxyl radicals, which can then initiate the polymerization of monomers like styrenes or acrylates. wikipedia.orgresearchgate.net

This compound, however, is an anhydride , not a peroxide. It contains a C-O-C linkage, not an O-O linkage. The C-O bond in an anhydride is significantly stronger and does not readily undergo homolytic cleavage to form radicals under typical polymerization conditions. Therefore, this compound is not expected to function as a radical initiator in the same way that dibenzoyl peroxide does. The analogy highlights a crucial difference in chemical structure and reactivity: the presence of a peroxide bond is essential for this type of initiation activity. pergan.com

Table 2: Comparison of this compound and a Structurally Related Peroxide

Compound Functional Group Key Bond for Initiation Mechanism Role in Polymerization
This compound Anhydride (C-O-C) None Does not form radicals Not a radical initiator

Role as a Crosslinking Agent in Polymer Networks

A more chemically sound potential application for this compound in polymer chemistry is as a crosslinking or curing agent. Anhydrides are widely used to crosslink polymers that contain hydroxyl groups, most notably epoxy resins. polymerinnovationblog.comyoutube.compolymerinnovationblog.com The crosslinking mechanism involves two main steps:

Ring Opening : A hydroxyl group on a polymer chain attacks one of the carbonyl carbons of the anhydride, opening the anhydride ring to form an ester linkage and a new carboxylic acid group. tri-iso.com

Esterification : The newly formed carboxylic acid group then reacts with an epoxy group (or another hydroxyl group), forming a second ester linkage and creating a crosslink between polymer chains. tri-iso.comresearchgate.net

This process, often accelerated by heat and catalysts like tertiary amines, converts a liquid resin into a hard, rigid, and thermoset three-dimensional network. polymerinnovationblog.compolymerinnovationblog.com this compound could function in this capacity. The presence of four chlorine atoms would significantly increase the molecular weight and halogen content of the resulting polymer network. This could potentially enhance properties such as:

Thermal Stability : The rigid aromatic rings and stable C-Cl bonds could increase the glass transition temperature (Tg) and decomposition temperature of the polymer.

Flame Retardancy : Halogenated compounds are well-known flame retardants. Incorporating this anhydride into a polymer matrix would increase its resistance to combustion.

Chemical Resistance : The high crosslink density and the chemically robust nature of the dichlorophenyl groups would likely improve the material's resistance to solvents and other chemicals. polymerinnovationblog.com

Multifunctional anhydrides have been explored as crosslinking agents to create thermoplastic networks, enhancing the thermal and mechanical properties of polymers like poly(propylene carbonate). mdpi.com By extension, this compound represents a viable, albeit specialized, candidate for creating high-performance crosslinked polymer systems.

and the Design of Advanced Materials Utilizing Derivatives of 2,6-Dichlorobenzoic Acid

While specific documented applications of this compound in the scientific literature are limited, its chemical structure as a sterically hindered aromatic anhydride suggests potential utility in specialized areas of organic synthesis and polymer chemistry. The presence of two chlorine atoms in the ortho positions of the benzoic acid moieties significantly influences its reactivity and the properties of materials derived from it.

Applications in Organic Synthesis

The reactivity of carboxylic acid anhydrides is central to their role as acylating agents. However, the steric hindrance in this compound, caused by the two chlorine atoms flanking the carbonyl groups, is expected to modulate its reactivity compared to unhindered anhydrides like benzoic anhydride.

In general, the acylation of nucleophiles such as alcohols and amines with acid anhydrides is a fundamental transformation in organic synthesis. libretexts.orgsavemyexams.com For sterically hindered anhydrides, these reactions may proceed at different rates or require specific catalysts. Research on other hindered anhydrides, such as 2-methyl-6-nitrobenzoic anhydride, has shown them to be effective in esterification and amidation reactions, often with the use of basic catalysts like 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate. researchgate.netnih.govacs.org It is plausible that this compound could be employed in similar catalyzed reactions, particularly for the selective acylation of complex molecules where controlling reactivity is crucial.

The formation of amides and esters from acid anhydrides is a well-established process. libretexts.orghighfine.comorganic-chemistry.orgchemguide.co.uk In the case of a hindered anhydride like this compound, the reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted 2,6-dichlorobenzamide. The reaction would likely proceed via a nucleophilic acyl substitution mechanism. youtube.com Due to the steric hindrance, the reaction rate might be slower compared to that with a less hindered anhydride.

Table 1: Potential Products from Reactions of this compound

ReactantProductReaction Type
Primary Amine (R-NH₂)N-alkyl-2,6-dichlorobenzamideAmidation
Secondary Amine (R₂NH)N,N-dialkyl-2,6-dichlorobenzamideAmidation
Alcohol (R-OH)Alkyl 2,6-dichlorobenzoateEsterification

It is also conceivable that this compound could serve as a dehydrating agent in certain organic reactions, a role that acid anhydrides can sometimes fulfill.

Applications in Polymer Chemistry

The synthesis of aromatic polyesters and polyamides often involves the polycondensation of diacids or their derivatives with diols or diamines, respectively. google.comderpharmachemica.com While there is a lack of specific literature detailing the use of this compound in polymerization, its parent diacid, 2,6-dichlorobenzoic acid, and its derivatives are relevant to the synthesis of high-performance polymers.

The incorporation of rigid and chlorinated aromatic monomers can impart desirable properties to polymers, such as high thermal stability, flame retardancy, and specific mechanical characteristics. mdpi.commaastrichtuniversity.nl Derivatives of 2,6-dichlorobenzoic acid could serve as monomers in polycondensation reactions. For instance, a diol derivative of a molecule containing two 2,6-dichlorobenzoyl groups could be polymerized with a diacid chloride to form a polyester.

Design of Advanced Materials Utilizing Derivatives of 2,6-Dichlorobenzoic Acid

The unique structural features of 2,6-dichlorobenzoic acid derivatives make them interesting building blocks for the design of advanced materials with tailored properties.

One area of interest is the development of liquid crystals. The rigid, rod-like structure of certain esters derived from substituted benzoic acids can lead to the formation of mesophases, which are characteristic of liquid crystalline materials. acs.orguobasrah.edu.iq Esters of 2,6-dichlorobenzoic acid, with their defined geometry and polarity, could potentially be designed to exhibit liquid crystalline behavior.

Furthermore, the principles of crystal engineering and the study of intermolecular interactions in derivatives of 2,6-disubstituted benzoic acids can provide insights into the design of novel solid-state materials. researchgate.net The chlorine substituents can participate in halogen bonding and other non-covalent interactions, which can be exploited to control the packing of molecules in a crystal lattice, leading to materials with specific optical or electronic properties.

In the realm of high-performance polymers, the introduction of monomers based on 2,6-dichlorobenzoic acid could lead to materials with enhanced thermal and chemical resistance. For example, the synthesis of polymers for energy-storage materials sometimes utilizes aromatic monomers derived from renewable sources like lignin (B12514952) to create structures with high quinone content for improved electrochemical performance. rsc.org While not a direct derivative, this highlights the strategy of using functionalized aromatic monomers to create high-performance materials.

A patent describes a process for the preparation of 2,6-dichlorobenzoic acid and/or its anhydride, suggesting that a mixture of the acid and anhydride can be used for further reactions. google.com This indicates a potential industrial utility for these compounds in the synthesis of other chemicals, which could include monomers for advanced materials.

Green Chemistry Principles and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes for Anhydrides

The traditional synthesis of carboxylic acid anhydrides often involves reagents that are environmentally problematic. A common method involves the dehydration of the corresponding carboxylic acid at high temperatures or the use of strong dehydrating agents. Another route is the reaction of an acyl chloride with the sodium salt of a carboxylic acid. These methods can be energy-intensive and produce significant waste.

In the pursuit of greener alternatives, research has focused on developing more benign pathways. For Bis(2,6-dichlorobenzoic) anhydride (B1165640), one process involves the direct chlorination of 2,6-dichlorobenzal chloride with the addition of a controlled amount of water. google.com In this method, if less than the stoichiometric requirement of water is used for the formation of the carboxylic acid, the anhydride is formed alongside the acid. google.com The anhydride can then be separated, for instance, by precipitation with ethanol. google.com This route can be advantageous as it may circumvent the need to first isolate and then dehydrate the carboxylic acid.

More modern and innovative approaches for anhydride synthesis are also being explored. One such method is the use of visible light-mediated photoredox catalysis. nih.gov In one study, various aryl and alkyl carboxylic acids were successfully converted into their corresponding symmetric anhydrides in high yields using a ruthenium-based catalyst system activated by light. nih.gov This approach represents a significant advancement towards milder and more environmentally friendly reaction conditions for anhydride formation.

A patented process for producing 2,6-dichlorobenzoic acid and/or its anhydride highlights a route starting from 2,6-dichlorobenzal chloride. The key features of this process are summarized below:

FeatureDescriptionReference
Starting Material 2,6-Dichlorobenzal chloride google.com
Reagents Chlorine gas, Water google.com
Catalyst Lewis Acid (e.g., FeCl₃) in catalytic amounts (as low as 0.05% by weight) google.com
Anhydride Formation Occurs when using smaller amounts of water than required for full conversion to carboxylic acid. google.com
Separation The anhydride can be precipitated from the reaction mixture using ethanol. google.com

Principles of Atom Economy and Resource Efficiency in Production Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov It provides a different perspective on efficiency than reaction yield, as a reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts. rsc.org The goal is to design syntheses where the maximum number of atoms from the reactants ends up in the final product, thus minimizing waste. jocpr.comnih.gov

The synthesis of Bis(2,6-dichlorobenzoic) anhydride can be analyzed through this lens. Consider a simplified conceptual pathway where two molecules of 2,6-dichlorobenzoic acid are dehydrated to form the anhydride.

Reaction: 2 C₇H₄Cl₂O₂ → C₁₄H₆Cl₄O₃ + H₂O

The process described in a patent, involving the chlorination of 2,6-dichlorobenzal chloride, presents a different calculation. google.com Here, the formation of the anhydride occurs alongside the carboxylic acid when water is limited. google.com

Hypothetical Atom Economy Analysis (Dehydration Route) This interactive table demonstrates the concept of atom economy for the ideal dehydration of 2,6-dichlorobenzoic acid.

Reactant / ProductFormulaMolecular Weight ( g/mol )Atoms Incorporated into Product
2,6-Dichlorobenzoic acid (x2)C₇H₄Cl₂O₂191.01Yes
Total Reactant Mass 382.02
This compoundC₁₄H₆Cl₄O₃364.01Yes
Water (Byproduct)H₂O18.01No
Atom Economy (364.01 / 382.02) * 100 = 95.3%

Note: This calculation represents an idealized reaction. The actual atom economy would depend on the specific reagents used to facilitate the dehydration.

Resource efficiency extends beyond atom economy to include minimizing energy consumption, reducing the use of solvents and catalysts, and utilizing renewable feedstocks where possible. Processes that operate at lower temperatures and pressures and that use recyclable catalysts are therefore preferred. jocpr.com

Implementation of Catalytic Systems for Sustainable Anhydride Synthesis (e.g., Phase Transfer Catalysis)

Catalysis is fundamental to green chemistry because catalysts can enable reactions with higher efficiency, greater selectivity, and under milder conditions, often with a higher atom economy. jocpr.com

One powerful catalytic technique is Phase Transfer Catalysis (PTC). dalalinstitute.comwikipedia.org PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. dalalinstitute.comcrdeepjournal.org

Advantages of Phase Transfer Catalysis in Green Chemistry

AdvantageDescriptionReference
Reduced Solvent Use Allows the use of water instead of expensive or hazardous organic solvents to dissolve ionic reactants. dalalinstitute.comwikipedia.org
Increased Reaction Rates Accelerates reactions by bringing reactants together, often allowing for lower temperatures and shorter reaction times. dalalinstitute.comcrdeepjournal.org
Higher Yields & Purity Often leads to fewer byproducts and simpler purification procedures. dalalinstitute.comcrdeepjournal.org
Milder Conditions Eliminates the need for harsh conditions or expensive raw materials that might otherwise be required. dalalinstitute.com

While direct examples of PTC for the synthesis of this compound are not prominent in the provided search results, the principles of PTC are widely applied in industrial organic synthesis, including the production of polyesters from acyl chlorides and bisphenols, a reaction type analogous to anhydride formation. wikipedia.org The use of chiral phase-transfer catalysts has also enabled asymmetric synthesis, a key area in pharmaceutical production. crdeepjournal.org

In the context of the synthesis of 2,6-dichlorobenzoic acid and its anhydride, the use of catalytic amounts of a Lewis acid like ferric chloride (FeCl₃) is a key feature. google.com Using only 0.05% by weight of the catalyst is sufficient to achieve high yields, demonstrating a significant advantage over processes that require stoichiometric amounts of strong acids. google.com This catalytic approach avoids the large quantities of waste associated with using concentrated mineral acids. google.com

Investigation of Solvent-Free and Mild Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of organic solvents, which contribute to environmental pollution, pose safety risks, and are costly to purchase and dispose of. Solvent-free reactions, also known as solid-state or neat reactions, offer a compelling alternative. rsc.orgresearchgate.net

Conducting reactions under solvent-free conditions can lead to:

Reduced environmental impact.

Simplified workup procedures.

Increased reaction rates in some cases due to higher reactant concentrations.

Lower costs associated with solvent purchasing, handling, and disposal.

The synthesis of Bis(indolyl)methanes has been demonstrated efficiently under solvent-free conditions using a reusable solid acid catalyst, offering excellent yields in a short time. rsc.org Similarly, other reactions have been successfully performed without solvents, using a catalytic amount of an agent to promote the reaction under neat conditions. researchgate.net

The process for preparing this compound via the chlorination of 2,6-dichlorobenzal chloride operates at high temperatures (170-190 °C) and appears to be conducted without a separate solvent, with the reactants themselves forming the reaction medium. google.com While the temperature is high, avoiding a solvent is a significant green advantage. The push in green chemistry is to conduct syntheses at ambient temperature and pressure to minimize energy requirements, though this is not always feasible for every reaction.

Comparison of Reaction Conditions

ConditionSolvent-Based SynthesisSolvent-Free / Mild Condition Synthesis
Environmental Impact Higher, due to solvent volatility, toxicity, and disposal issues.Lower, minimal to no solvent waste.
Energy Consumption Can be high for heating/refluxing large solvent volumes.Potentially lower, but can be high if elevated temperatures are still required. The ideal is ambient temperature.
Process Simplicity Often requires complex workup and solvent recovery steps.Simpler workup, direct isolation of the product is often possible. rsc.org
Safety Risks associated with flammable, volatile, or toxic solvents.Generally safer due to the absence of such solvents.

By exploring and implementing catalytic systems, solvent-free conditions, and designing routes with high atom economy, the synthesis of this compound can be aligned more closely with the principles of sustainability and green chemistry.

Q & A

Q. What are the recommended methodologies for synthesizing Bis(2,6-dichlorobenzoic) anhydride with high purity?

To synthesize this compound, researchers should employ a two-step process:

Acid Chloride Formation : React 2,6-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by solvent removal under vacuum. Monitor reaction progress via thin-layer chromatography (TLC) .

Anhydride Formation : Condense the acid chloride intermediate in an inert solvent (e.g., tetrahydrofuran) with a catalytic base (e.g., triethylamine). Purity is enhanced by recrystallization from a non-polar solvent (e.g., hexane) .
Key Quality Control : Use 1^1H/13^13C NMR and FT-IR spectroscopy to confirm anhydride formation (e.g., disappearance of -OH stretches at 2500–3300 cm⁻¹ and appearance of C=O stretches at ~1800 cm⁻¹) .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Structural Analysis :
    • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–7.8 ppm in 1^1H NMR) and carbonyl carbons (δ 165–175 ppm in 13^13C NMR) .
    • X-ray Diffraction (XRD) : Resolve crystal structure to confirm anhydride geometry and intermolecular interactions .
  • Thermal Stability :
    • Differential Scanning Calorimetry (DSC) : Measure melting points and detect decomposition events (typical range: 150–250°C).
    • Thermogravimetric Analysis (TGA) : Assess mass loss under controlled heating to determine degradation thresholds .

Q. What are the critical storage conditions to ensure the stability of this compound?

Store the compound in airtight, amber-glass containers under inert gas (e.g., argon) at 0–6°C to minimize hydrolysis. Conduct periodic purity checks via HPLC to detect degradation products (e.g., free 2,6-dichlorobenzoic acid) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Simulate intermediates and transition states to identify energetically favorable pathways. For example, model nucleophilic acyl substitution steps to explain regioselectivity in esterification reactions .
  • Molecular Dynamics (MD) : Predict solvent effects on reaction kinetics (e.g., polarity impacts on anhydride hydrolysis) .
    Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How should researchers address contradictory data in catalytic applications of this compound?

  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., catalyst loading, temperature) causing discrepancies. For example, use ANOVA to determine if observed rate differences are statistically significant .
  • Controlled Replication : Repeat experiments under identical conditions (same solvent batch, calibrated equipment) to rule out procedural variability .
    Framework Alignment : Link findings to established theories (e.g., Brønsted acid catalysis) to contextualize anomalies .

Q. What experimental designs optimize the solubility of Bis(6,2-dichlorobenzoic) anhydride in non-polar solvents?

  • Factorial Design : Test solvent polarity (e.g., toluene vs. dichloromethane), temperature (20–60°C), and additive effects (e.g., crown ethers). Analyze interactions using response surface methodology (RSM) .
  • Co-solvent Systems : Evaluate binary mixtures (e.g., hexane/acetone) to enhance solubility without inducing hydrolysis. Monitor phase behavior via dynamic light scattering (DLS) .

Methodological Guidance for Data Interpretation

  • Data Tables :

    ParameterAnalytical MethodKey ObservationReference
    PurityHPLC (C18 column)>98% after recrystallization
    Thermal DecompositionTGAOnset at 220°C
    Hydrolysis RateUV-Vis (λ = 270 nm)t1/2=45mint_{1/2} = 45 \, \text{min} in H₂O
  • Conflict Resolution : When experimental results contradict literature, conduct meta-analyses to identify methodological divergences (e.g., differences in reactant stoichiometry or catalyst pre-treatment) .

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